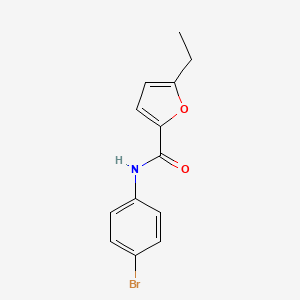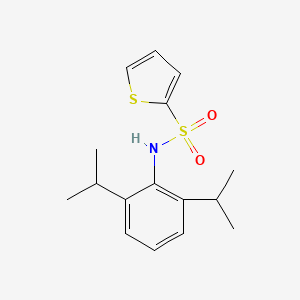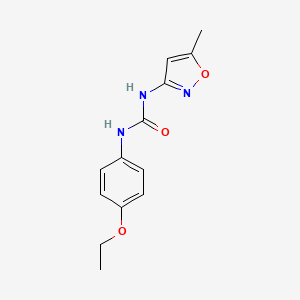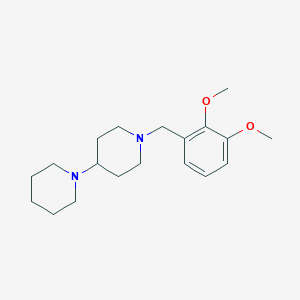![molecular formula C20H22ClN7 B5690443 N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, also known as AG-014699 or rucaparib, is a small molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown promising results in the treatment of various cancers.
Mécanisme D'action
Rucaparib inhibits the activity of PARP enzymes, which are involved in the repair of single-stranded DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. Rucaparib also has the potential to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
Rucaparib has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of rucaparib is its ability to selectively target cancer cells with DNA repair defects, while sparing normal cells. This makes it a potentially less toxic treatment option than traditional chemotherapy. However, one limitation is that not all cancer cells have defects in DNA repair mechanisms, and therefore may not respond to rucaparib treatment.
Orientations Futures
There are several future directions for the development of rucaparib and other PARP inhibitors. One area of research is the identification of biomarkers that can predict response to treatment. Another area is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Additionally, there is ongoing research into the use of PARP inhibitors in other types of cancer, such as pancreatic and lung cancer.
Méthodes De Synthèse
The synthesis of rucaparib involves several steps, including the reaction of 3-chloroaniline with 1,2,4,5-tetrafluorobenzene to form 3-chloro-1,2,4,5-tetrafluorobenzene. This intermediate is then reacted with 4-phenylpiperazine to form N-(3-chlorophenyl)-6-(4-phenylpiperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine. The final step involves the chlorination of the triazine ring to yield rucaparib.
Applications De Recherche Scientifique
Rucaparib has been extensively studied for its potential use in the treatment of various cancers, including ovarian, breast, and prostate cancers. PARP inhibitors such as rucaparib target cancer cells that have defects in DNA repair mechanisms, leading to their selective killing. Rucaparib has shown promising results in preclinical studies and is currently being tested in clinical trials.
Propriétés
IUPAC Name |
2-N-(3-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7/c21-15-5-4-6-16(13-15)23-20-25-18(24-19(22)26-20)14-27-9-11-28(12-10-27)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCPUNBVVNAHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5690360.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}chromane-3-carboxamide](/img/structure/B5690367.png)
![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5690376.png)
![1-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690397.png)


![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)

![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)